molecular formula C20H17ClN4O2S B11648520 N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

Cat. No.: B11648520
M. Wt: 412.9 g/mol
InChI Key: YHUKLGVYPAGCSY-WYMPLXKRSA-N
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Description

N’-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of aromatic rings, a chlorobenzyl group, and a pyrimidinylsulfanyl moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-[(2-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with pyrimidine-2-thiol and hydrazine hydrate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
  • N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.9 g/mol

IUPAC Name

N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C20H17ClN4O2S/c21-18-5-2-1-4-16(18)13-27-17-8-6-15(7-9-17)12-24-25-19(26)14-28-20-22-10-3-11-23-20/h1-12H,13-14H2,(H,25,26)/b24-12+

InChI Key

YHUKLGVYPAGCSY-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC=CC=N3)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)CSC3=NC=CC=N3)Cl

Origin of Product

United States

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